molecular formula C8H13NO B12971553 (R)-Hexahydroindolizin-3(2H)-one

(R)-Hexahydroindolizin-3(2H)-one

Cat. No.: B12971553
M. Wt: 139.19 g/mol
InChI Key: IZKATSCDUREBRD-SSDOTTSWSA-N
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Description

(R)-Hexahydroindolizin-3(2H)-one (CAS 142796-65-4) is a chiral organic compound with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol . It serves as a versatile synthetic intermediate and molecular building block for constructing more complex nitrogen-containing heterocycles . The indolizidine skeleton, which forms the core of this compound, is a fundamental structure in a large family of indolizidine alkaloids . Many of these natural products are isolated from various sources, including amphibians, and are known for their significant biological activities . Research into 5,8-disubstituted indolizidines, a major subclass, has shown that they can act as noncompetitive blockers of nicotinic receptors . Consequently, (R)-Hexahydroindolizin-3(2H)-one is a valuable chiral precursor for medicinal chemistry and phytochemistry research, particularly in the diastereoselective synthesis of biologically active molecules and the development of new synthetic methodologies . The enantiosecific synthesis of such scaffolds is crucial for exploring structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(8aR)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one

InChI

InChI=1S/C8H13NO/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1

InChI Key

IZKATSCDUREBRD-SSDOTTSWSA-N

Isomeric SMILES

C1CCN2[C@H](C1)CCC2=O

Canonical SMILES

C1CCN2C(C1)CCC2=O

Origin of Product

United States

Preparation Methods

Tandem Aza-Prins-Ritter/Friedel–Crafts Cyclization

A highly stereoselective method involves the treatment of regioselectively reduced N-homoallyl imides with boron trifluoride etherate in acetonitrile. This induces an endo-trig aza-Prins cyclization followed by intermolecular Ritter/Friedel–Crafts reactions, yielding amido and phenyl hexahydroindolizin-3(2H)-one derivatives with excellent diastereoselectivity and yields up to 81% as a single isomer with cis stereochemistry at the chiral centers.

Key reaction conditions and findings:

Parameter Details
Starting material N-homoallyl imides
Catalyst Boron trifluoride etherate
Solvent Acetonitrile
Temperature Ambient temperature
Yield Up to 81%
Diastereoselectivity Single isomer, cis stereochemistry
Lewis acids screened FeCl3, SnCl4, InCl3, Sc(OTf)3, etc.
Best catalyst Boron trifluoride etherate

Chlorinated Lewis acids gave lower yields and diastereoselectivity (FeCl3: 25% yield, 80% de; SnCl4: 17% yield).

Reduction and Hydrogenation Steps

Starting from keto or amide intermediates, reduction steps are crucial to obtain the saturated hexahydroindolizinone ring system.

  • LiAlH4 Reduction: Used to reduce keto intermediates to octahydroindolizin-1-ol derivatives at 0 °C in dry THF, followed by quenching with aqueous NaOH and water. This step yields alcohol intermediates with high purity.

  • Catalytic Hydrogenation: Platinum oxide or Pd-C catalysts under hydrogen pressure (e.g., 15 psi) in ethanol are employed to reduce unsaturated intermediates to hexahydroindolizin-3(5H)-one derivatives. Typical reaction times are 6–14 hours at elevated temperatures (e.g., 70 °C for PtO2).

  • Borane Reduction: Borane-methyl sulfide complex in THF at 0 °C to room temperature for 15 hours reduces amide intermediates to the corresponding amines or saturated bicyclic systems with yields around 75%.

Cross-Claisen Condensation and Cyclization

A synthetic sequence starting from picolinic acid ethyl ester involves:

  • Cross-Claisen condensation with appropriate ketones or esters to form keto intermediates.
  • Subsequent cyclization and reduction steps to form the hexahydroindolizinone core.
  • Purification by column chromatography using hexane/ethyl acetate mixtures.

This method provides an efficient and short route to racemic hexahydroindolizin-3(5H)-one and related compounds with yields ranging from 75% to 88% in key steps.

Method Key Reagents/Catalysts Yield (%) Diastereoselectivity Notes
Aza-Prins-Ritter/Friedel–Crafts Boron trifluoride etherate 81 High (single isomer) Efficient, mild conditions, high stereo control
LiAlH4 Reduction LiAlH4 in THF 75–85 Not specified Effective for alcohol formation
Catalytic Hydrogenation PtO2 or Pd-C, H2, EtOH 75–88 Not specified Used for saturation of double bonds
Borane Reduction BH3·SMe2 in THF 75 Not specified Converts amides to amines
Cross-Claisen Condensation LiHMDS, THF, acetic acid quench 86 Keto-enol mixture Starting from picolinic acid esters
  • The stereochemistry of the product is controlled primarily during the cyclization step catalyzed by Lewis acids, with boron trifluoride etherate showing superior performance.
  • The reduction steps are generally straightforward but require careful control of temperature and quenching to avoid side reactions.
  • Purification is typically achieved by silica gel column chromatography using solvent mixtures such as hexane/ethyl acetate or dichloromethane/methanol.
  • The methods are adaptable to produce both racemic and enantiopure forms depending on the starting materials and chiral auxiliaries used.

The preparation of (R)-Hexahydroindolizin-3(2H)-one involves a combination of stereoselective cyclization and reduction steps. The most effective methods utilize boron trifluoride etherate-catalyzed aza-Prins cyclization followed by reduction with hydride reagents or catalytic hydrogenation. These methods provide high yields, excellent stereocontrol, and are supported by detailed mechanistic studies and optimization data. The choice of method depends on the desired stereochemical outcome and available starting materials.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the indolizidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indolizidine ring.

Scientific Research Applications

®-Hexahydroindolizin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Hexahydroindolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Bromine and amino groups (as in ) increase reactivity for cross-coupling or nucleophilic substitution.
  • Stereochemical Challenges : The absolute configuration of (7R,8R,8aS)-8-hydroxy-7-phenylhexahydroindolizin-3(5H)-one was assigned synthetically due to limitations in Mo radiation crystallography, highlighting the need for advanced techniques in stereochemical analysis.

Research Implications and Gaps

  • Applications : (R)-Hexahydroindolizin-3(2H)-one serves as a scaffold for natural product synthesis, while brominated analogs (e.g., ) are valuable intermediates in drug discovery.
  • Data Limitations : Compounds like 3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizin-1(2H)-one lack detailed spectral or safety data, necessitating further characterization.

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